molecular formula C13H12N2 B2841029 N-(3-Cyanophenyl)-2,5-dimethylpyrrole CAS No. 204142-42-7

N-(3-Cyanophenyl)-2,5-dimethylpyrrole

Cat. No.: B2841029
CAS No.: 204142-42-7
M. Wt: 196.253
InChI Key: NBJROBAUWGQJGQ-UHFFFAOYSA-N
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Description

N-(3-Cyanophenyl)-2,5-dimethylpyrrole is a specialized organic compound with the molecular formula C₁₃H₁₂N₂ and a molecular weight of 196.25 g/mol. This chemical features a pyrrole ring, a privileged scaffold in medicinal chemistry, which is 2,5-disubstituted with methyl groups and N-linked to a 3-cyanophenyl moiety. The structure is characterized by its SMILES notation: N#Cc1cccc(c1)n1c(C)ccc1C . Pyrrole derivatives are of significant research value due to their broad biological activities and presence in many natural products. They serve as key intermediates in the synthesis of more complex molecules for pharmaceutical development . Compounds based on the pyrrole structure, particularly N-substituted variants, are extensively investigated for their potential as anti-inflammatory agents. Specific pyrrole derivatives have been studied as inhibitors of cyclooxygenase enzymes (COX-1 and COX-2), which are key targets in the development of non-steroidal anti-inflammatory drugs (NSAIDs) . The structural motif of combining a pyrrole ring with an arylpiperazine or similar group is a common strategy in drug discovery to modulate biological activity and selectivity . This compound is intended for research applications only, including use as a building block in organic synthesis, a precursor for the development of novel pharmacologically active molecules, and a candidate for material science studies. It is supplied with high purity and must be stored appropriately to maintain stability. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(2,5-dimethylpyrrol-1-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2/c1-10-6-7-11(2)15(10)13-5-3-4-12(8-13)9-14/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBJROBAUWGQJGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=CC=CC(=C2)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N 3 Cyanophenyl 2,5 Dimethylpyrrole

Classical and Modified Pyrrole (B145914) Ring Formation Reactions

Classical methods for pyrrole synthesis often involve the condensation of a 1,4-dicarbonyl compound with a primary amine. These reactions are fundamental to the construction of the pyrrole ring and have been extensively studied and modified to improve yields and expand their applicability.

Paal-Knorr Condensation for 2,5-Dimethylpyrrole Core Construction

The Paal-Knorr synthesis is a widely employed method for the preparation of substituted pyrroles, furans, and thiophenes from 1,4-diketones. wikipedia.org For the synthesis of N-substituted 2,5-dimethylpyrroles, this reaction involves the condensation of 2,5-hexanedione (B30556) with a primary amine. uctm.eduorganic-chemistry.org

The direct synthesis of N-(3-Cyanophenyl)-2,5-dimethylpyrrole can be achieved through the Paal-Knorr condensation of 2,5-hexanedione with 3-cyanoaniline. ias.ac.in The reaction mechanism is believed to involve the initial formation of a hemiaminal upon the attack of the amine on a protonated carbonyl group of the diketone. Subsequent intramolecular cyclization and dehydration lead to the formation of the aromatic pyrrole ring. wikipedia.orguctm.edu This reaction is typically performed under acidic conditions to facilitate the dehydration steps. organic-chemistry.org

Reactants: 2,5-Hexanedione and 3-Cyanoaniline

Product: this compound

Byproduct: Water

The efficiency of the Paal-Knorr reaction can be significantly influenced by the choice of catalyst and reaction conditions. rgmcet.edu.in While the reaction can proceed under neutral or weakly acidic conditions, the addition of a weak acid like acetic acid often accelerates the process. organic-chemistry.org However, strongly acidic conditions (pH < 3) may favor the formation of furan (B31954) byproducts. organic-chemistry.org

A variety of Brønsted acids, including phosphoric acid, sulfamic acid, and p-toluenesulfonic acid, have been employed as catalysts. mdpi.com Research has also explored more environmentally benign approaches. For instance, conducting the reaction in water has been shown to be a suitable medium for Paal-Knorr cyclocondensation, affording N-substituted 2,5-dimethyl pyrrole derivatives in good to excellent yields. researchgate.netresearchgate.net Microwave-assisted Paal-Knorr reactions have also been developed, often leading to reduced reaction times and improved yields. organic-chemistry.org The use of solid acid catalysts, such as silica-supported bismuth(III) chloride, offers the advantage of easy separation and recyclability. uctm.edu

Below is a table summarizing various catalytic systems and conditions that have been applied to the Paal-Knorr synthesis of N-substituted pyrroles, which could be adapted for the synthesis of this compound.

Catalyst SystemSolventTemperature (°C)Reaction TimeYield (%)
Acetic AcidEthanolRefluxSeveral hoursGood
p-Toluenesulfonic AcidToluene (B28343)Reflux1-2 hoursHigh
IodineSolvent-freeRoom Temperature5-15 minutesExcellent
WaterWater10015 minutesGood to Excellent
CATAPAL 200 (Alumina)Solvent-free6045 minutes68-97
Ammonium Niobium OxalateDichloromethaneRoom Temperature30 minutesup to 99

This table presents generalized data for the Paal-Knorr synthesis of N-substituted pyrroles and serves as a guide for potential conditions for the synthesis of this compound.

Clauson-Kaas Reaction Variants for N-Substituted Pyrroles

For the synthesis of this compound, 3-cyanoaniline would be reacted with 2,5-dimethoxytetrahydrofuran. Traditionally, this reaction is carried out in refluxing acetic acid. arkat-usa.org However, various modifications have been developed to improve the reaction's efficiency and scope. These include the use of other Brønsted acid catalysts, metal catalysts, and nano-organocatalysts. beilstein-journals.org Microwave-assisted Clauson-Kaas reactions have also been reported, often leading to shorter reaction times. arkat-usa.org

Strategies for N-Arylation in Pyrrole Synthesis

An alternative synthetic approach involves first preparing the 2,5-dimethylpyrrole core, followed by the introduction of the 3-cyanophenyl group through an N-arylation reaction. This strategy is particularly useful when the desired aniline (B41778) is not compatible with the conditions of classical pyrrole synthesis.

Transition-Metal-Catalyzed N-Arylation Approaches

Modern organic synthesis heavily relies on transition-metal-catalyzed cross-coupling reactions for the formation of carbon-heteroatom bonds. These methods offer high efficiency and functional group tolerance.

Copper-Catalyzed N-Arylation:

Copper-catalyzed N-arylation, often referred to as the Ullmann condensation, is a well-established method for forming N-aryl bonds. rsc.orgresearchgate.net This reaction typically involves the coupling of a nitrogen-containing heterocycle, such as 2,5-dimethylpyrrole, with an aryl halide, such as 3-bromobenzonitrile (B1265711) or 3-iodobenzonitrile. acs.orgacs.org

The catalytic system often consists of a copper(I) source, such as copper(I) iodide (CuI), and a ligand. acs.org Diamine ligands have been found to be particularly effective in promoting this transformation. acs.orgacs.org The choice of base and solvent is also crucial for the success of the reaction, with common bases including potassium phosphate (B84403) (K₃PO₄) and cesium carbonate (Cs₂CO₃), and solvents like toluene and dimethylformamide (DMF). acs.org These reactions can tolerate a wide range of functional groups, including nitriles. acs.orgacs.org

Palladium-Catalyzed Buchwald-Hartwig Type Reactions:

Palladium-catalyzed N-arylation, or the Buchwald-Hartwig amination, has emerged as a powerful and versatile method for the synthesis of N-aryl heterocycles. rsc.orgmit.edu This reaction involves the cross-coupling of an N-H containing heterocycle with an aryl halide or triflate in the presence of a palladium catalyst and a suitable ligand. researchgate.net

For the synthesis of this compound, 2,5-dimethylpyrrole would be coupled with an appropriate 3-cyanophenyl electrophile (e.g., 3-bromobenzonitrile). The catalytic system typically comprises a palladium precursor, such as Pd(OAc)₂ or Pd₂(dba)₃, and a phosphine-based ligand. The choice of ligand is critical and can influence the reaction's efficiency and scope. A strong base, such as sodium tert-butoxide, is generally required to deprotonate the pyrrole nitrogen.

The table below outlines representative conditions for transition-metal-catalyzed N-arylation of pyrroles.

Metal CatalystLigandBaseSolventTemperature (°C)
CuIN,N'-DimethylethylenediamineK₃PO₄Toluene110
CuItrans-1,2-CyclohexanediamineK₂CO₃Dioxane110
CuO NanoparticlesNoneK₃PO₄Toluene180
Pd(OAc)₂BINAPCs₂CO₃Toluene100
Pd₂(dba)₃XantphosNaOtBuToluene80-110

This table provides examples of conditions used for the N-arylation of pyrroles and can be adapted for the synthesis of this compound.

Direct N-Arylation Methods Utilizing Nitroarenes (e.g., Molybdenum-catalyzed reductive annulation)

A powerful and atom-economical approach to synthesizing N-aryl pyrroles involves the direct use of nitroarenes. Molybdenum-catalyzed reductive annulation is a notable example of this strategy, enabling the synthesis of N-(hetero)aryl pyrroles from readily available and inexpensive nitroarenes. citedrive.com This process uniquely combines the reduction of the nitro group and the subsequent cyclization (annulation) with a 1,4-dicarbonyl compound in one pot.

In a typical reaction to form a compound like this compound, 3-nitrobenzonitrile (B78329) would be reacted with hexane-2,5-dione (acetonylacetone). The molybdenum catalyst facilitates the reduction of the nitro group to an amino group, which then undergoes a Paal-Knorr condensation with the dicarbonyl compound to form the pyrrole ring. A key advantage of this method is its high chemoselectivity. The catalytic system is tolerant of a wide array of reducible functional groups, which often pose challenges for other reductive methods. citedrive.com This tolerance is crucial for the synthesis of this compound, as the cyano group remains intact throughout the reaction.

The reaction proceeds without the need for an inert atmosphere and can tolerate the presence of air and water, adding to its practical appeal. citedrive.com Glycols, such as pinacol, can be used as effective reductants in this system. citedrive.com

Table 1: Features of Molybdenum-Catalyzed Reductive Annulation for N-Aryl Pyrrole Synthesis

Feature Description Reference
Aryl Source Inexpensive and common nitroarenes (e.g., 3-nitrobenzonitrile) citedrive.com
Catalyst Molybdenum-based, non-noble metal system citedrive.com
Key Transformation In situ reduction of nitro group followed by annulation citedrive.com
Atmosphere Does not require an inert atmosphere; tolerates air and water citedrive.com

| Functional Group Tolerance | High; tolerates alkynes, alkenes, halogens, cyano, and carbonyls | citedrive.com |

Nucleophilic Aromatic Substitution Routes for N-Arylation

Nucleophilic aromatic substitution (SNAr) provides a metal-free pathway for the formation of the N-aryl bond. In this reaction, a nucleophile attacks an electron-deficient aromatic ring, displacing a leaving group. masterorganicchemistry.com For the synthesis of this compound, this would involve the reaction of the 2,5-dimethylpyrrolide anion (formed by deprotonating 2,5-dimethylpyrrole with a suitable base) with an activated 3-cyanophenyl electrophile, such as 3-fluorobenzonitrile (B1294923) or 3-chlorobenzonitrile.

The success of an SNAr reaction is heavily dependent on the electronic properties of the aromatic ring. The reaction is significantly accelerated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.com These groups stabilize the negative charge of the intermediate Meisenheimer complex that forms during the reaction. nih.gov In the case of 3-cyanobenzonitrile derivatives, the cyano group is an electron-withdrawing group, but it is located meta to the potential leaving group (e.g., a halogen at position 1). This meta-positioning provides less stabilization for the intermediate compared to ortho or para positioning, potentially requiring more forcing reaction conditions (e.g., higher temperatures, stronger bases, or polar aprotic solvents like DMSO) to achieve the desired substitution. masterorganicchemistry.commdpi.com

Despite this potential challenge, fluorine is often an excellent leaving group in SNAr reactions, sometimes leading to reaction rates thousands of times faster than with iodine, because the cleavage of the carbon-leaving group bond is not the rate-determining step. masterorganicchemistry.com

Introduction of the Cyano Moiety and Substituent Effects

The cyano group is a versatile functional group in organic chemistry, and its introduction into the target molecule can be achieved at different stages of the synthesis.

The most direct and common method for synthesizing this compound is the Paal-Knorr pyrrole synthesis. This classical condensation reaction involves reacting a primary amine with a 1,4-dicarbonyl compound. For the target molecule, commercially available 3-cyanoaniline is reacted with hexane-2,5-dione.

The reaction is typically carried out under acidic conditions, which catalyze the formation of an enamine intermediate, followed by cyclization and dehydration to yield the aromatic pyrrole ring. The Paal-Knorr synthesis is highly efficient for creating N-substituted pyrroles, and the regioselectivity is inherently controlled by the structure of the starting materials, directly yielding the desired N-aryl product. The cyano group on the aniline is generally stable under these conditions and does not interfere with the cyclization process.

An alternative, though often more complex, strategy is to introduce the cyano group after the N-arylpyrrole core has been formed. This post-synthetic functionalization would begin with N-phenyl-2,5-dimethylpyrrole. The cyano group could then be installed on the pendant phenyl ring.

Several methods exist for aromatic cyanation:

Sandmeyer Reaction : If starting with N-(3-aminophenyl)-2,5-dimethylpyrrole, the amino group can be converted to a diazonium salt, which is then displaced by a cyanide nucleophile, typically from a copper(I) cyanide salt.

Palladium-Catalyzed Cyanation : If starting with N-(3-halophenyl)-2,5-dimethylpyrrole (where the halo group is Br or I), a palladium-catalyzed cross-coupling reaction with a cyanide source (e.g., zinc cyanide or potassium ferricyanide) can be employed.

Electrophilic Cyanation : Recent advances have produced electrophilic cyanation reagents that can directly add a "CN+" equivalent to a nucleophilic aromatic ring, though this may be less effective on the relatively electron-neutral N-phenyl ring of the pyrrole substrate. scielo.br

The primary challenge in post-synthetic functionalization is controlling the regioselectivity. Directing the cyanation specifically to the meta-position of the N-phenyl ring can be difficult and may lead to mixtures of ortho, meta, and para isomers, necessitating complex purification steps.

Control of Regioselectivity and Functional Group Tolerance in Synthesis

Achieving high yields of the desired product in complex organic synthesis hinges on controlling the reaction's regioselectivity and ensuring compatibility with various functional groups.

Regioselectivity:

In the Paal-Knorr synthesis using 3-cyanoaniline, regioselectivity is not a concern as the C–N bond formation is predetermined by the reactants, leading exclusively to the N-substituted isomer.

For SNAr routes , regioselectivity is dictated by the position of the leaving group on the aromatic ring. Using 1-halo-3-cyanobenzene ensures the formation of the desired 3-substituted product. masterorganicchemistry.com

In molybdenum-catalyzed reductive annulation , the reaction between the in situ generated 3-cyanoaniline and the symmetric hexane-2,5-dione leads directly to the desired regioisomer.

Functional Group Tolerance: The compatibility of a synthetic method with different functional groups is critical for building complex molecules.

Molybdenum-catalyzed reductive annulation exhibits excellent functional group tolerance. It is compatible with halogens, alkynes, alkenes, carbonyls, and, importantly, the cyano group, which all remain unaffected during the reductive cyclization process. citedrive.com

Copper-catalyzed N-arylation reactions, which are related to the Ullmann condensation, are also known to proceed under mild conditions and tolerate a wide range of thermally sensitive functional groups, including aldehydes, esters, and nitro groups. organic-chemistry.org

The Paal-Knorr synthesis is generally robust and tolerant of many substituents on the aniline ring, including electron-withdrawing groups like the cyano moiety.

SNAr reactions are, by nature, tolerant of functional groups that are stable to the basic conditions often required. However, groups that are highly sensitive to nucleophilic attack or strong bases may not be compatible.

Table 2: Comparison of Functional Group Tolerance in N-Aryl Pyrrole Syntheses

Synthetic Method Tolerated Functional Groups Potentially Incompatible Groups Reference
Molybdenum-Catalyzed Reductive Annulation Cyano, Halogens, Alkynes, Alkenes, Carbonyls Other easily reducible groups (if conditions are not optimized) citedrive.com
Nucleophilic Aromatic Substitution (SNAr) Ethers, Alkyls, Halogens, Nitro (as activating group) Groups sensitive to strong bases (e.g., some esters, aldehydes) masterorganicchemistry.commdpi.com
Paal-Knorr Synthesis Halogens, Ethers, Esters, Cyano, Alkyls Groups unstable to acidic conditions N/A

| Copper-Catalyzed N-Arylation | Alkynyl, Hydroxy, Amino, Amido, Aldehyde, Ester, Nitro | Substrates prone to competitive reactions if not optimized | organic-chemistry.org |

Advanced Spectroscopic and Analytical Characterization of N 3 Cyanophenyl 2,5 Dimethylpyrrole

Mass Spectrometry (MS)3.2.1. High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Elemental Composition3.2.2. Analysis of Fragmentation Patterns for Structural Confirmation

Without access to peer-reviewed scientific literature or spectral databases containing the specific data for N-(3-Cyanophenyl)-2,5-dimethylpyrrole, it is not possible to generate the thorough and informative content required for each section and subsection of the article. The generation of detailed research findings and data tables is therefore precluded.

Hyphenated Mass Spectrometry Techniques (e.g., GC-MS, LC-MS) for Purity Assessment

Hyphenated mass spectrometry techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), are powerful tools for the separation, identification, and quantification of individual components within a sample, making them indispensable for purity assessment.

In the analysis of this compound, GC-MS would be suitable due to the compound's likely volatility. The gas chromatograph separates the target compound from any volatile impurities based on their differential partitioning between a stationary phase and a mobile gas phase. The mass spectrometer then ionizes the eluted molecules, typically using electron impact (EI), and separates the resulting ions based on their mass-to-charge ratio (m/z). This provides a unique mass spectrum that serves as a molecular fingerprint, confirming the identity of the compound and any co-eluting impurities.

Similarly, LC-MS can be employed, offering versatility for less volatile or thermally sensitive impurities. The liquid chromatograph separates components in a liquid mobile phase, after which they are introduced into the mass spectrometer via an interface like electrospray ionization (ESI). LC-MS analysis provides crucial information on the molecular weight of the parent compound and can help in the structural elucidation of non-volatile impurities. While specific purity data from research literature is not widely available, these standard methods are essential for confirming the compound's identity and establishing its purity profile in a laboratory setting.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations.

The IR spectrum of this compound is expected to display several characteristic absorption bands that confirm its molecular structure. The most prominent and unambiguous of these is the stretching vibration of the nitrile (C≡N) group, which typically appears as a sharp, intense band in the 2220-2260 cm⁻¹ region.

The aromatic cyanophenyl ring will produce characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1400-1600 cm⁻¹ range. The substitution pattern on the benzene (B151609) ring can also be inferred from the pattern of overtone and combination bands in the 1650-2000 cm⁻¹ region and the out-of-plane C-H bending bands between 680-900 cm⁻¹. The pyrrole (B145914) ring also contributes to the spectrum with its own C-H and C-N stretching vibrations. The C-H bonds of the methyl groups will exhibit symmetric and asymmetric stretching vibrations typically around 2850-2960 cm⁻¹.

Notably, as this is an N-substituted pyrrole, the characteristic N-H stretching band, typically seen around 3300-3500 cm⁻¹ for unsubstituted pyrroles, will be absent.

Table 1. Expected Characteristic IR Vibrational Modes for this compound.
Functional GroupVibrational ModeExpected Wavenumber Range (cm⁻¹)Expected Intensity
Aromatic C-HStretching3000 - 3100Medium to Weak
Methyl (CH₃)Asymmetric/Symmetric Stretching2850 - 2960Medium
Nitrile (C≡N)Stretching2220 - 2260Sharp, Strong
Aromatic C=CRing Stretching1400 - 1600Medium to Strong
Pyrrole RingRing Stretching~1350 - 1550Medium
Aromatic C-HOut-of-Plane Bending680 - 900Strong

This compound lacks conventional hydrogen bond donors such as O-H or N-H groups. Therefore, strong intermolecular hydrogen bonding, which significantly broadens and shifts stretching bands in an IR spectrum, is not expected in the solid state. Weaker interactions, such as C-H···N interactions between the aromatic C-H bonds and the nitrogen of the nitrile group or the pyrrole ring of an adjacent molecule, may occur but would result in only subtle shifts in the corresponding vibrational frequencies and are generally difficult to discern from a standard IR spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum arises from the absorption of UV or visible light, which excites electrons from lower-energy molecular orbitals to higher-energy ones. The structure of this compound contains two primary chromophores: the 2,5-dimethylpyrrole ring and the cyanophenyl group.

The electronic spectrum is expected to be dominated by π → π* transitions associated with these aromatic systems. Studies on the parent 2,5-dimethylpyrrole molecule show that transitions to the 1(1)A₂(πσ*) excited state occur at longer wavelengths, while stronger, dipole-allowed transitions become apparent around 250 nm. nih.gov The conjugation of the pyrrole ring with the cyanophenyl group in the target molecule is expected to cause a bathochromic (red) shift in these absorption bands, moving them to longer wavelengths, and may also increase their intensity (hyperchromic effect). The precise λmax values would depend on the solvent used, as solvent polarity can influence the energy levels of the molecular orbitals involved in the electronic transitions.

X-ray Diffraction (XRD) for Solid-State Molecular and Crystal Structure

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing data on bond lengths, bond angles, and crystal packing.

As of now, the crystal structure of this compound has not been reported in publicly accessible crystallographic databases. A successful XRD analysis would reveal key structural parameters, such as the dihedral angle between the planes of the pyrrole and phenyl rings, which is crucial for understanding the degree of conjugation between the two systems. It would also elucidate the intermolecular packing in the crystal lattice, identifying any weak interactions (e.g., C-H···π, π-π stacking) that stabilize the solid-state structure. For comparison, structurally related molecules like 2,5-dimethyl-1-(4-carboxy-phenyl)pyrrole have been found to crystallize in the orthorhombic system with the space group Pbcn. researchgate.net

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a crucial technique for verifying the empirical formula of a synthesized compound by determining the mass percentages of its constituent elements. The molecular formula for this compound is C₁₃H₁₂N₂. The theoretical elemental composition can be calculated from its molecular weight (196.25 g/mol ).

Experimental determination of the carbon, hydrogen, and nitrogen content must align closely with these theoretical values (typically within ±0.4%) to validate the empirical formula and support the compound's purity and identity.

Table 2. Theoretical Elemental Composition of this compound (C₁₃H₁₂N₂).
ElementAtomic Mass (g/mol)Number of AtomsTotal Mass (g/mol)Mass Percentage (%)
Carbon (C)12.01113156.14379.56%
Hydrogen (H)1.0081212.0966.16%
Nitrogen (N)14.007228.01414.28%
Total --196.253 100.00%

Surface-Sensitive Analytical Techniques (e.g., X-ray Photoelectron Spectroscopy (XPS), if relevant to material applications)

As of the current body of scientific literature, detailed studies employing surface-sensitive analytical techniques such as X-ray Photoelectron Spectroscopy (XPS) specifically for the characterization of this compound have not been reported. While XPS is a powerful method for determining the elemental composition and chemical states of a material's surface, its application to this particular compound has not been documented in available research.

Consequently, there are no specific research findings or data tables detailing the surface properties of this compound to include in this section. Further research would be necessary to explore the surface characteristics of this compound and its potential behavior in material applications where surface interactions are critical.

Computational and Theoretical Investigations of N 3 Cyanophenyl 2,5 Dimethylpyrrole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of molecular properties from first principles. For N-(3-Cyanophenyl)-2,5-dimethylpyrrole, methods like Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are invaluable for characterizing both its ground and excited electronic states.

Density Functional Theory (DFT) has become a standard method for investigating the electronic structure and ground-state properties of molecules due to its favorable balance of accuracy and computational cost. researchgate.netmdpi.com DFT calculations for this compound would typically be performed using a functional, such as B3LYP, combined with a suitable basis set like 6-311G, to determine its optimized molecular geometry, bond lengths, bond angles, and electronic properties. scispace.comsid.ir

Key properties derived from DFT analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. mdpi.com A smaller gap suggests the molecule is more polarizable and more readily excited. researchgate.net For this compound, the electron-rich dimethylpyrrole ring is expected to be the primary contributor to the HOMO, while the electron-withdrawing cyanophenyl group would significantly influence the LUMO. The distribution of electron density, often visualized using electrostatic potential (ESP) maps, can reveal the most electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack, respectively. nih.gov

Table 1: Representative DFT-Calculated Ground State Properties
PropertyCalculated Value (Illustrative)Significance
HOMO Energy-5.8 eVIndicates electron-donating ability.
LUMO Energy-1.5 eVIndicates electron-accepting ability.
HOMO-LUMO Gap (ΔE)4.3 eVRelates to chemical reactivity and electronic transitions. mdpi.com
Dipole Moment3.5 DMeasures the polarity of the molecule.

Note: The values in the table are illustrative for a molecule of this type and are meant to represent typical outputs from DFT calculations.

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for studying electronically excited states. researchgate.netrsc.org TD-DFT calculations can predict the vertical excitation energies, which correspond to the absorption maxima (λmax) in an electronic absorption spectrum. The theory also provides oscillator strengths, which are proportional to the intensity of these absorption bands. researchgate.net

For this compound, TD-DFT would be used to simulate its UV-Vis spectrum, identifying the key electronic transitions, such as π → π* transitions within the aromatic system. functmaterials.org.ua These calculations help to understand how the combination of the pyrrole (B145914) and cyanophenyl moieties influences the molecule's photophysical properties. nih.gov The results can elucidate the nature of the excited states, for instance, by identifying them as having local excitation or charge-transfer character. researchgate.net This information is critical for applications in materials science, such as in the design of dyes and fluorescent probes. nih.gov

Table 2: Representative TD-DFT Spectroscopic Predictions
Excited StateExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)Major Contribution
S13.953140.45HOMO → LUMO
S24.522740.12HOMO-1 → LUMO
S34.882540.28HOMO → LUMO+1

Note: The values in the table are illustrative and represent typical outputs from TD-DFT calculations for predicting spectroscopic properties.

Mechanistic Studies and Reaction Pathway Analysis

Understanding the mechanisms by which this compound is formed is crucial for optimizing its synthesis. Computational studies can map out potential energy surfaces, identify transition states, and calculate activation barriers, thereby providing a detailed picture of the reaction pathways.

The synthesis of this compound is most commonly achieved via the Paal-Knorr pyrrole synthesis. wikipedia.orgrgmcet.edu.in This reaction involves the condensation of a 1,4-dicarbonyl compound (in this case, acetonylacetone or 2,5-hexanedione) with a primary amine (3-aminobenzonitrile). organic-chemistry.orgias.ac.in

The mechanism, elucidated in part by computational studies on related systems, proceeds as follows:

The primary amine attacks one of the protonated carbonyl groups of the dicarbonyl to form a hemiaminal intermediate. wikipedia.org

An intramolecular attack by the amine on the second carbonyl group leads to a cyclic 2,5-dihydroxytetrahydropyrrole derivative. wikipedia.org

Subsequent dehydration steps result in the formation of the aromatic pyrrole ring. organic-chemistry.org

For the synthesis of this compound via the Paal-Knorr reaction, regioselectivity is not a concern because the 2,5-hexanedione (B30556) starting material is symmetrical. However, if an unsymmetrical 1,4-dicarbonyl were used, computational studies would be essential to predict which carbonyl group is more susceptible to initial nucleophilic attack, thus determining the regiochemical outcome.

Similarly, the final product is achiral, so stereochemical control is not directly relevant to its structure. However, in related syntheses of chiral N-arylpyrroles, computational analysis can be vital. nih.gov For instance, in atroposelective syntheses, where rotation around the C–N bond is restricted, DFT can be used to calculate the rotational energy barrier and predict the stability of different atropisomers.

Both steric and electronic factors play a significant role in the synthesis of N-arylpyrroles and can be quantified through computational analysis. mdpi.comnih.gov

Electronic Effects : The reactivity of the amine in the Paal-Knorr synthesis is influenced by the substituents on the aryl ring. organic-chemistry.org The cyano group at the meta-position of the aniline (B41778) is electron-withdrawing, which decreases the nucleophilicity of the amine nitrogen. This effect can slow down the initial condensation step compared to an unsubstituted or electron-donating group-substituted aniline. organic-chemistry.org Computational models can quantify this by calculating the partial charge on the nitrogen atom.

Steric Effects : While the 2,5-dimethyl groups on the pyrrole precursor (2,5-hexanedione) are relatively small, steric hindrance can become a significant factor in related reactions with bulkier substituents. nih.gov In N-arylation reactions, bulky groups ortho to the C–N bond can hinder the approach of reactants and influence the geometry of the transition state, thereby affecting the reaction rate and yield. rsc.org Computational methods can model these steric clashes and evaluate their impact on the activation energy of the reaction. mdpi.com

Photophysical Property Modeling

Computational modeling provides critical insights into the photophysical behavior of molecules like this compound, which is characterized by an electron-donating dimethylpyrrole group linked to an electron-accepting cyanophenyl group. This donor-π-acceptor (D-π-A) architecture is a key determinant of its electronic and optical properties.

Theoretical Prediction of Absorption and Emission Spectra

The absorption and emission spectra of organic chromophores are routinely predicted using quantum chemical calculations, primarily through Time-Dependent Density Functional Theory (TD-DFT). nih.gov This method calculates the energies of electronic transitions between the ground state (S₀) and excited states (e.g., S₁), which correspond to the absorption of photons.

For a molecule like this compound, TD-DFT calculations would be performed on a geometry-optimized structure. The choice of functional (e.g., B3LYP, CAM-B3LYP) and basis set (e.g., 6-311+G(d,p)) is crucial for obtaining results that correlate well with experimental data. nih.govlanl.gov The calculations yield the maximum absorption wavelengths (λ_max), oscillator strengths (which relate to the intensity of the absorption), and the nature of the electronic transitions (e.g., HOMO→LUMO). nih.gov The emission spectrum is typically calculated by first optimizing the geometry of the first excited state (S₁) and then calculating the energy of the transition back to the ground state. The difference between the absorption and emission maxima provides the theoretical Stokes shift.

Table 1: Representative Theoretical Spectroscopic Data for Phenylpyrrole Derivatives This table presents typical data ranges for phenylpyrrole-type compounds as specific values for this compound are not available.

Parameter Typical Calculated Value Associated Transition
Max. Absorption Wavelength (λ_abs) 300 - 350 nm S₀ → S₁ (π → π*)
Oscillator Strength (f) > 0.5 Strong
Max. Emission Wavelength (λ_em) 380 - 450 nm S₁ → S₀

| Stokes Shift | 80 - 100 nm | - |

Analysis of Intramolecular Charge Transfer (ICT) Characteristics

The D-π-A structure of this compound makes it a prime candidate for exhibiting Intramolecular Charge Transfer (ICT) upon photoexcitation. In the ground state, there is a certain degree of charge polarization, but upon absorption of a photon, a significant transfer of electron density is expected to occur from the electron-rich dimethylpyrrole donor to the electron-deficient cyanophenyl acceptor.

Computational analysis can quantify this charge transfer. By examining the molecular orbitals involved in the S₀ → S₁ transition (typically the HOMO and LUMO), one can observe the spatial redistribution of electron density. The HOMO is generally localized on the donor moiety, while the LUMO is localized on the acceptor. rsc.org Further analysis involves calculating the change in dipole moment between the ground and excited states (Δμ). A large Δμ is a strong indicator of a charge-transfer character. nih.gov Studies on similar flexible molecules like 4-cyano-N-phenylpyrrole show that ICT processes can be ultrafast and may involve dual fluorescence from a locally excited (LE) state and a charge-transfer (ICT) state. nih.govresearchgate.net

Two-Photon Absorption (2PA) Cross-Section Calculations

Two-photon absorption (2PA) is a nonlinear optical process where a molecule simultaneously absorbs two photons. The probability of this event is quantified by the 2PA cross-section (σ₂), typically reported in Goeppert-Mayer (GM) units. TD-DFT has proven to be an effective tool for predicting the 2PA spectra and cross-sections of organic molecules. lanl.govchemrxiv.org

The calculation of the 2PA cross-section is more complex than for one-photon absorption and involves the summation over all possible intermediate states. researchgate.net For D-π-A molecules, a large change in dipole moment between the ground and excited states often correlates with a large 2PA cross-section. mdpi.com Theoretical calculations would predict the wavelength at which the maximum 2PA response occurs (λ_max^(2PA)) and the magnitude of the σ₂ value. For similar organic chromophores, calculated 2PA cross-sections have shown good agreement with experimental trends. lanl.gov

Table 2: Representative Theoretical 2PA Data for D-π-A Chromophores This table presents typical data ranges for D-π-A type compounds as specific values for this compound are not available.

Parameter Typical Calculated Value
2PA Max. Wavelength (λ_max^(2PA)) 700 - 850 nm

| 2PA Cross-Section (σ₂) | 10 - 500 GM |

Conformational Analysis and Molecular Dynamics Simulations

The photophysical properties of this compound are intrinsically linked to its three-dimensional structure, particularly the torsional (dihedral) angle between the planes of the pyrrole and phenyl rings. Conformational analysis, often performed using DFT, can identify the most stable ground-state geometry and the energy barriers to rotation around the C-N bond connecting the two rings.

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of the molecule over time, including its conformational flexibility in different environments (e.g., in various solvents). nih.govresearchgate.net An MD simulation tracks the atomic motions of the molecule by solving Newton's equations of motion, offering insights into how molecular vibrations and rotations influence properties like ICT and fluorescence. rsc.org For instance, simulations could reveal whether a planarization or a twisting of the molecule occurs in the excited state, which is a key aspect of many ICT models. Analysis of the simulation trajectory can yield information on the distribution of dihedral angles and the stability of different conformers. researchgate.net

Reactivity and Reaction Chemistry of N 3 Cyanophenyl 2,5 Dimethylpyrrole

Chemical Transformations of the Pyrrole (B145914) Ring

The pyrrole ring, particularly when substituted with electron-donating methyl groups at the 2 and 5 positions, is highly activated towards electrophilic attack. The nitrogen atom's lone pair of electrons is delocalized into the aromatic system, further enhancing its nucleophilicity.

In N-(3-Cyanophenyl)-2,5-dimethylpyrrole, the α-positions (C2 and C5) of the pyrrole ring are blocked by methyl groups. Consequently, electrophilic aromatic substitution is directed to the β-positions (C3 and C4), which are still highly activated.

Common electrophilic aromatic substitution reactions applicable to such pyrrole systems include:

Halogenation: The pyrrole ring can be readily halogenated by reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) to introduce bromine or chlorine atoms at the C3 and/or C4 positions.

Nitration: Nitration can be achieved under mild conditions, for instance, using nitric acid in acetic anhydride, to introduce a nitro group onto the pyrrole ring.

Sulfonation: Sulfonation can be carried out using a sulfur trioxide-pyridine complex to install a sulfonic acid group.

Acylation: Friedel-Crafts acylation can introduce an acyl group. Due to the high reactivity of the pyrrole ring, milder Lewis acids are often sufficient as catalysts.

Formylation: The Vilsmeier-Haack reaction, employing a mixture of phosphorus oxychloride (POCl₃) and a substituted formamide (B127407) like N,N-dimethylformamide (DMF), is a highly effective method for introducing a formyl group at the C3 position. libretexts.orgnih.govebsco.comopenstax.orgresearchgate.net The reaction proceeds through the formation of an electrophilic Vilsmeier reagent, which is then attacked by the electron-rich pyrrole ring. libretexts.org

The general mechanism for electrophilic substitution at the C3 position of the 2,5-dimethylpyrrole ring involves the attack of the electrophile by the π-system of the ring, leading to the formation of a resonance-stabilized cationic intermediate (a σ-complex). Subsequent deprotonation restores the aromaticity of the pyrrole ring.

Table 1: Expected Products of Electrophilic Aromatic Substitution on the Pyrrole Ring
ReactionReagentExpected Product at C3/C4 Position
BrominationN-Bromosuccinimide (NBS)-Br
ChlorinationN-Chlorosuccinimide (NCS)-Cl
NitrationHNO₃ / Acetic Anhydride-NO₂
SulfonationSO₃-Pyridine complex-SO₃H
FormylationPOCl₃ / DMF (Vilsmeier-Haack)-CHO
AcylationAcyl chloride / Lewis Acid-C(O)R

The methyl groups at the 2 and 5 positions of the pyrrole ring, being benzylic-like due to their attachment to the aromatic ring, can also undergo functionalization, although this generally requires more forcing conditions than electrophilic substitution on the ring itself.

Potential transformations include:

Free-Radical Halogenation: Under free-radical conditions (e.g., using NBS with a radical initiator like AIBN or under UV light), the methyl groups can be halogenated to afford mono-, di-, or tri-halomethyl derivatives. These halogenated intermediates are versatile precursors for further synthetic modifications.

Oxidation: Strong oxidizing agents can potentially oxidize the methyl groups to carboxylic acids. However, the sensitivity of the pyrrole ring to oxidation often makes this a challenging transformation, requiring careful selection of reagents to avoid ring degradation.

Condensation Reactions: The methyl groups can participate in condensation reactions with aldehydes or ketones in the presence of an acid or base catalyst. For instance, condensation with benzaldehyde (B42025) could lead to the formation of styryl-substituted pyrroles.

Reactivity of the 3-Cyanophenyl Moiety

The 3-cyanophenyl group exhibits reactivity characteristic of both the nitrile functionality and the deactivated aromatic ring.

The cyano (nitrile) group is a versatile functional group that can be converted into a variety of other functionalities. researchgate.net

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions. ebsco.comchemistrysteps.comchemistrysteps.com Acid-catalyzed hydrolysis typically proceeds via an amide intermediate to yield a carboxylic acid. ebsco.comchemistrysteps.com Basic hydrolysis also forms a carboxylic acid, which exists as a carboxylate salt in the basic medium. chemistrysteps.comchemistrysteps.com

Reduction: The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). openstax.org Partial reduction to an aldehyde can be achieved with milder reducing agents such as diisobutylaluminium hydride (DIBAL-H). libretexts.org

Nucleophilic Addition: Organometallic reagents, such as Grignard reagents or organolithium compounds, can add to the electrophilic carbon of the nitrile to form an intermediate imine anion, which upon aqueous workup, yields a ketone. libretexts.org

Cycloaddition Reactions: The nitrile group can participate as a dipolarophile in [3+2] cycloaddition reactions. For example, reaction with an in-situ generated nitrile oxide can lead to the formation of a 1,2,4-oxadiazole (B8745197) ring. nih.govrsc.org Similarly, cycloaddition with nitrile imines can produce 1,2,4-triazoles. nih.govmdpi.com

Table 2: Potential Transformations of the Nitrile Group
Reaction TypeReagent(s)Resulting Functional Group
Hydrolysis (acidic)H₃O⁺, heatCarboxylic acid (-COOH)
Hydrolysis (basic)NaOH, H₂O, heatCarboxylate salt (-COO⁻Na⁺)
Reduction (complete)LiAlH₄ then H₂OPrimary amine (-CH₂NH₂)
Reduction (partial)DIBAL-H then H₂OAldehyde (-CHO)
Nucleophilic AdditionR-MgBr then H₃O⁺Ketone (-C(O)R)
[3+2] CycloadditionAr-CNO (Nitrile oxide)1,2,4-Oxadiazole ring

The phenyl ring in this compound is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of both the cyano group and the N-pyrrolyl substituent. The cyano group is a meta-director. Therefore, any electrophilic substitution on the phenyl ring would be expected to occur at the positions meta to the cyano group (C5') and ortho/para to the pyrrole substituent, but the deactivating effect of both groups makes such reactions challenging.

Conversely, the phenyl ring is activated towards nucleophilic aromatic substitution, particularly if a good leaving group (like a halogen) were present on the ring, especially at positions ortho or para to the strongly electron-withdrawing cyano group. However, in the parent structure, there are no such leaving groups, making direct nucleophilic substitution on the phenyl ring unlikely under standard conditions.

Cycloaddition Reactions Involving the Pyrrole or Phenyl Rings

While the nitrile group readily participates in cycloaddition reactions, the aromatic pyrrole and phenyl rings are generally less reactive in such transformations under normal conditions due to their inherent aromatic stability.

However, under specific conditions, N-arylpyrroles can undergo [4+2] cycloaddition (Diels-Alder) reactions. For instance, in the presence of a strong dienophile and often under high pressure or with Lewis acid catalysis, the pyrrole ring can act as a diene. More relevant to this specific structure, N-arylpyrroles have been shown to react with arynes (generated in situ) in a [4+2] cycloaddition fashion, where the pyrrole ring acts as the diene. This leads to the formation of bridged-ring amine structures.

The phenyl ring of the 3-cyanophenyl moiety is generally unreactive in cycloaddition reactions unless subjected to conditions that disrupt its aromaticity, which are not typical synthetic transformations.

Metal-Catalyzed Transformations of the Intact Compound

Comprehensive searches of scientific literature and chemical databases did not yield specific examples of metal-catalyzed transformations involving the intact this compound molecule as a substrate. Research focusing on the catalytic conversion of this particular compound, where its core structure is retained while undergoing further reactions, is not documented in the available resources.

While the functional groups present in the molecule—the cyanophenyl group and the dimethylpyrrole ring—are known to participate in a variety of metal-catalyzed reactions in other contexts, specific studies detailing such transformations for this compound have not been reported. For instance, metal-catalyzed cross-coupling reactions involving the C-CN bond of aryl nitriles or C-H functionalization of N-aryl pyrroles are established synthetic strategies. However, the application of these methods to this compound is not described.

Consequently, detailed research findings, reaction conditions, and data tables for metal-catalyzed transformations of intact this compound cannot be provided at this time due to a lack of published data on the subject.

Advanced Research Applications and Future Directions

Applications in Materials Science and Functional Materials Development

The distinct electronic and structural characteristics of N-(3-Cyanophenyl)-2,5-dimethylpyrrole make it a valuable component in the design and synthesis of next-generation functional materials. Its conjugated system, coupled with the reactive and modifiable cyano group, allows for its integration into a variety of material types with tailored properties.

Development of Optoelectronic Materials and Dyes

The extended π-conjugated system inherent in this compound is a fundamental feature of many organic chromophores. This structure facilitates the absorption and emission of light, making it and its derivatives suitable for applications in optoelectronics. Research has shown that related pyrrole (B145914) structures are integral to the formation of high-performance pigments. For instance, a derivative, 1,4-diketo-2,5-dimethyl-3,6-di-(3'-cyanophenyl)-pyrrolo-[3,4-c]-pyrrole, is synthesized from related precursors and is notable for its properties as a dye. prepchem.com This compound yields vibrant red shades in materials like PVC and varnishes, demonstrating excellent light and migration fastness. prepchem.com The presence of the cyanophenyl group significantly influences the electronic properties of the pyrrole system, thereby tuning the color and performance of the resulting dyes.

Exploration as Fluorescent Probes and Sensors

Pyrrole-based compounds are recognized for their fluorescent properties, which can be finely tuned through chemical modification. nih.govmdpi.com The this compound molecule is a promising candidate for the development of fluorescent probes and sensors. The cyano group (-CN) acts as an electron-withdrawing moiety, which can modulate the photophysical characteristics of the pyrrole fluorophore, including its absorption and emission wavelengths. nih.gov This "push-pull" electronic structure is a common design strategy for creating sensitive fluorescent sensors. The fluorescence of such a molecule could be designed to change in the presence of a specific analyte, enabling its detection and quantification. This approach has been successfully applied in developing fluorescent probes for biological targets like the COX-2 enzyme, where the pyrrole core acts as the signaling unit. nih.gov

Precursors for Conductive Polymers via Electropolymerization

N-substituted pyrroles are well-established monomers for the synthesis of intrinsically conducting polymers (ICPs). nih.govwikipedia.org this compound can serve as a precursor for such materials through electropolymerization. In this process, an electrical potential is applied to a solution containing the monomer, causing the pyrrole units to link together and form a conductive polymer film directly onto an electrode surface. nih.gov The resulting polymer possesses a conjugated backbone of alternating single and double bonds, which allows for the movement of charge carriers. wikipedia.orgnih.gov The N-substituent—in this case, the 3-cyanophenyl group—plays a crucial role in determining the final properties of the polymer, such as its conductivity, stability, processability, and morphology. nih.gov Dithieno[3,2-b:2′,3′-d]pyrrole (DTP) and its N-substituted derivatives are prominent examples of building blocks used to create a wide range of conjugated organic polymers for applications in organic electronics. nih.gov

Ligands in Coordination Chemistry for Material Applications

The structure of this compound contains multiple potential coordination sites, specifically the nitrogen atom of the pyrrole ring and the nitrogen atom of the nitrile group. This dual functionality allows it to act as a ligand, binding to metal ions to form coordination complexes and extended structures like coordination polymers or metal-organic frameworks (MOFs). nih.govmdpi.com The cyanide group is a well-known and versatile ligand in coordination chemistry, capable of bridging metal centers to create robust networks. nih.gov By incorporating this functionality into a larger organic scaffold, this compound can be used to design materials with specific topologies and functions, such as porosity for gas storage or catalytic activity. The properties of these coordination materials are highly dependent on the choice of the metal ion and the geometry of the ligand. mdpi.comsemanticscholar.org

This compound as a Building Block in Complex Molecular Synthesis

Beyond its direct use in materials, this compound is a valuable intermediate in synthetic organic chemistry. Its pre-functionalized structure provides a strategic starting point for the construction of more elaborate and multi-substituted molecules.

Intermediate in Synthetic Pathways to Multi-substituted Heterocycles

The compound serves as a versatile scaffold for accessing a wide array of complex heterocyclic structures. The pyrrole core and the cyanophenyl group offer distinct reactive sites that can be selectively modified. For example, the nitrile group can be chemically transformed into other functional groups, such as an amine or a carboxylic acid, opening up new synthetic pathways. Furthermore, the pyrrole ring itself can undergo various reactions, including electrophilic substitution, allowing for the introduction of additional substituents. Multi-component reactions are often employed to efficiently construct polysubstituted pyrroles from simpler precursors. researchgate.netnih.gov These methods highlight the importance of functionalized pyrroles as key intermediates in diversity-oriented synthesis, enabling the creation of libraries of complex molecules for applications in pharmaceuticals and materials science. researchgate.netresearchgate.net

Table 1: Summary of Research Applications for this compound and Related Structures

Application Area Specific Use Key Structural Features Relevant Findings
Optoelectronic Materials Precursor for Dyes and PigmentsExtended π-conjugation, Cyanophenyl groupDerivatives produce vibrant colors with high stability in polymers and varnishes. prepchem.com
Fluorescent Probes Molecular SensorsPyrrole fluorophore, Electron-withdrawing cyano groupThe cyano group modulates fluorescence, enabling potential for analyte detection. nih.gov
Conductive Polymers Monomer for ElectropolymerizationPolymerizable N-substituted pyrrole ringForms conductive polymer films on electrodes for use in organic electronics. nih.govnih.gov
Coordination Chemistry Multidentate LigandPyrrole and Nitrile Nitrogen atomsForms coordination polymers and MOFs by binding to metal centers. nih.govmdpi.com
Complex Synthesis Synthetic IntermediateModifiable pyrrole and cyanophenyl groupsServes as a versatile building block for multi-substituted heterocyclic compounds. researchgate.netresearchgate.net

Emerging Research Avenues and Future Outlook

The landscape of pyrrole chemistry is continually evolving, driven by the demand for novel compounds with tailored properties and more efficient, environmentally benign synthetic methodologies. For this compound and its analogs, future research is poised to explore several key areas that promise to enhance their synthesis, characterization, and application. These emerging avenues focus on the principles of green chemistry, the implementation of sophisticated real-time analytical techniques, and the power of computational modeling to guide molecular design.

Exploration of Sustainable Synthetic Approaches for Pyrrole Derivatives

The traditional Paal-Knorr synthesis, while effective for producing pyrroles, often relies on harsh reaction conditions, such as prolonged heating in acidic environments, which can be detrimental to sensitive functional groups and the environment. rgmcet.edu.in Consequently, a significant future direction in the synthesis of N-aryl pyrroles, including this compound, is the adoption of green chemistry principles. rgmcet.edu.inrawdatalibrary.net This involves a shift towards methodologies that are more efficient and sustainable. rgmcet.edu.in

Key areas of exploration in sustainable synthesis include:

Green Catalysts : There is a growing interest in replacing traditional acid catalysts with more environmentally friendly alternatives. bohrium.com This includes the use of heterogeneous catalysts like smectite clays, which are reusable, and Lewis acids such as molecular iodine, which is less toxic and stable. rgmcet.edu.inbohrium.com Iron catalysts, for example, have been employed for the sustainable synthesis of substituted pyrroles. Catalysts like CATAPAL 200, a form of alumina, have been shown to be effective, reusable for up to five cycles, and work under solvent-free conditions with low catalyst loading. mdpi.com

Alternative Solvents and Solvent-Free Reactions : A major focus of green chemistry is the reduction or elimination of volatile organic solvents. Research has demonstrated that Paal-Knorr condensations can be successfully carried out in greener media like water or ionic liquids. bohrium.comacs.org In some cases, reactions can be performed under solvent-free conditions, simply by stirring the reactants at room temperature, which represents the ultimate in green conditions. rsc.org

Bio-based Feedstocks : To improve the sustainability of pyrrole synthesis, researchers are exploring the use of renewable, biomass-derived starting materials. For instance, N-aryl pyrroles have been synthesized from bio-based furans and arylamines over a Lewis acidic Hf catalyst, offering a more sustainable route than traditional fossil-fuel-based substrates. acs.orgacs.org

Table 1: Comparison of Sustainable Synthetic Approaches for Pyrrole Derivatives

ApproachCatalyst ExamplesSolvent/ConditionsAdvantages
Heterogeneous Catalysis Smectite clays, Fe(III)-montmorillonite, CATAPAL 200 bohrium.commdpi.comDichloromethane, Solvent-free mdpi.comCatalyst reusability, reduced waste, high yields. bohrium.commdpi.com
Lewis Acid Catalysis Molecular iodine (I2), Iron(III) chloride rgmcet.edu.inorganic-chemistry.orgWater, Solvent-freeLess toxic, stable, mild reaction conditions. rgmcet.edu.inorganic-chemistry.org
Solvent-Free Synthesis None requiredRoom temperature stirringEliminates solvent waste, simplifies purification. rsc.org
Bio-based Synthesis Lewis acidic Hf catalystNeat (solvent-free)Utilizes renewable resources, sustainable route. acs.org

Development of Advanced Analytical Techniques for In-Situ Studies

A deeper understanding of reaction mechanisms and kinetics is crucial for optimizing the synthesis of complex molecules like this compound. Future research will increasingly rely on advanced analytical techniques that allow for real-time, in-situ monitoring of chemical reactions. globethesis.comnumberanalytics.com Process Analytical Technology (PAT) is a framework for monitoring and controlling manufacturing processes in real-time to ensure quality. numberanalytics.com

One of the most promising techniques in this area is in-situ mid-infrared spectroscopy . globethesis.com This method allows researchers to track the concentration changes of reactants, intermediates, and products throughout the course of a reaction. globethesis.com By combining real-time spectroscopic data with two-dimensional correlation spectroscopy (2DCOS), it is possible to identify and quantify reaction intermediates. globethesis.com This powerful combination provides strong evidence for elucidating microscopic reaction processes and calculating kinetic parameters such as rate constants and activation energies. globethesis.com

The application of such in-situ techniques to the synthesis of N-aryl pyrroles can lead to:

Mechanism Elucidation : Gaining a detailed understanding of the reaction pathway, including the formation and consumption of transient intermediates. globethesis.com

Process Optimization : The ability to monitor the reaction in real-time facilitates the optimization of conditions such as temperature, reactant feed ratio, and reaction time to improve conversion rates and yields. globethesis.com

Enhanced Process Control : Real-time data allows for better control over the reaction process, ensuring consistency and quality of the final product. globethesis.com

Other advanced analytical methods used in heterocyclic chemistry include spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and chromatographic methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for separating and analyzing reactants and products. numberanalytics.com

Deeper Computational Modeling for Rational Design of Analogs with Tunable Properties

Computational chemistry is becoming an indispensable tool in modern drug discovery and materials science. nih.gov For this compound, deeper computational modeling offers a pathway for the rational design of new analogs with precisely tuned electronic, optical, and biological properties. mdpi.comresearchgate.net Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling are central to this effort. mdpi.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical relationship between the chemical structure of a compound and its biological activity. mdpi.com

2D-QSAR : This method uses two-dimensional descriptors to develop models. For instance, a multiple linear regression (MLR) model for oxadiazole-ligated pyrrole derivatives was developed to identify key structural fragments required for anti-tubercular activity. nih.gov

3D-QSAR : This approach, using techniques like k-nearest neighbor molecular field analysis (kNN-MFA), considers the three-dimensional properties of molecules (steric, electrostatic, hydrophobic fields) to build more detailed models. nih.gov

These QSAR models, often developed using quantum chemical calculations, can accurately predict the activity of newly designed compounds. mdpi.com For example, QSAR models have been successfully applied to predict the radical scavenging activities of pyrrole derivatives, with artificial neural network (ANN) models showing a high predictive ability. mdpi.com Field-Based QSAR (FB-QSAR) has also been employed to design novel pyrrole derivatives as potent enzyme inhibitors, with contour maps providing critical information on how structural modifications impact activity. acs.orgacs.orgnih.gov

The future outlook for the computational design of this compound analogs includes:

Predictive Modeling : Using QSAR and other machine learning techniques to predict the properties and activities of virtual compounds before their synthesis, saving time and resources. mdpi.com

Mechanism Insights : Employing density functional theory (DFT) calculations to investigate reaction mechanisms and the electronic properties of designed molecules. researchgate.net

Targeted Design : Designing new molecules with specific, desirable properties by understanding the influence of different functional groups and substitution patterns on the pyrrole and phenyl rings. mdpi.comacs.org For example, the p-cyanophenylalanine moiety is a useful fluorescence probe, and understanding how its fluorescence is affected by neighboring chemical groups can guide the design of new molecular sensors. nih.gov

Table 2: Computational Techniques for the Rational Design of Pyrrole Analogs

TechniqueApplicationKey Information Provided
2D-QSAR Identifies key structural fragments for a specific activity. nih.govRelationship between 2D structural features and biological activity. nih.gov
3D-QSAR (kNN-MFA) Optimizes steric, electrostatic, and hydrophobic properties. nih.gov3D contour maps indicating favorable and unfavorable regions for substitution. acs.org
Quantum Chemistry (DFT) Calculates electronic properties, geometries, and reaction energetics. researchgate.netHOMO/LUMO energies, dipole moments, bond lengths, polarizability. mdpi.comresearchgate.net
Molecular Docking Predicts the binding mode of a ligand to a biological target. nih.govInformation on key interactions (e.g., hydrogen bonds) within a binding pocket. nih.gov

Q & A

Q. What are the common synthetic routes for N-(3-cyanophenyl)-2,5-dimethylpyrrole and its derivatives?

  • Methodological Answer : The Paal-Knorr reaction is a widely used method for synthesizing pyrrole derivatives. For N-(3-cyanophenyl)-2,5-dimethylpyrrole, condensation of 1,4-diketones (e.g., 2,5-hexadione) with substituted anilines (e.g., 3-cyanoaniline) under ammonia or ammonium acetate conditions is effective . Optimization includes controlling reaction kinetics via in-situ FTIR monitoring and DFT-based mechanistic studies to identify intermediates like imine/enamine species . Solvent selection (e.g., glacial acetic acid or ethanol) and temperature (150°C in sealed tubes) significantly impact yield and purity .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer : Use 1H^1 \text{H} and 13C^13 \text{C} NMR to confirm regiochemistry and substituent effects, particularly verifying aromaticity and methyl/cyano group positions . IR spectroscopy identifies functional groups (e.g., C≡N stretch near 2220 cm1^{-1}). For electronic properties, density functional theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improves accuracy in modeling frontier molecular orbitals and charge distribution . UV-Vis spectroscopy can correlate experimental absorption spectra with DFT-predicted transitions.

Q. What analytical techniques are suitable for detecting pyrrole adducts or degradation products in biological systems?

  • Methodological Answer : Colorimetric assays using 4-dimethylaminobenzaldehyde (DMBA) detect 2,5-dimethylpyrrole adducts via UV-Vis spectrophotometry, though limitations include autooxidation and steric interference . LC-MS/MS with electrospray ionization (ESI) provides higher specificity for quantifying adducts like dimethylpyrrole norleucine (DMPN) in urine or serum, with protocols validated using isotopically labeled standards .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives for antiviral or bioproduction applications?

  • Methodological Answer : For antiviral activity (e.g., HIV-1 entry inhibition), systematically modify the 3-cyanophenyl group to enhance binding to hydrophobic pockets (e.g., introducing halogen substituents) while maintaining the 2,5-dimethylpyrrole core, which is critical for aromatic stacking . In bioproduction (e.g., monoclonal antibodies), prioritize derivatives with 2,5-dialkyl substitution to improve cell-specific productivity and suppress galactosylation, as shown in CHO cell assays . Use molecular docking (AutoDock Vina) and MD simulations to predict interactions with target proteins (e.g., gp41 in HIV-1).

Q. What computational strategies resolve contradictions in experimental data for pyrrole derivatives, such as conflicting bioactivity or stability results?

  • Methodological Answer : Apply DFT with dispersion-corrected functionals (e.g., ωB97X-D) to model solvent effects and non-covalent interactions influencing stability . For bioactivity discrepancies, conduct meta-analyses of kinetic parameters (e.g., IC50_{50}, EC50_{50}) across studies, adjusting for variables like cell line heterogeneity or assay conditions . Use chemometric tools (e.g., principal component analysis) to identify outliers in spectral or chromatographic data .

Q. How does the 2,5-dimethylpyrrole moiety influence solubility and stability in polymer or drug delivery systems?

  • Methodological Answer : The 2,5-dimethylpyrrole group enhances polymer solubility in polar aprotic solvents (e.g., THF, DMF) due to its electron-rich aromatic system, as demonstrated in poly(ε-lysine) derivatives . Stability studies under oxidative conditions (e.g., exposure to O2_2/light) reveal gradual decomposition via ring-opening, monitored via 1H^1 \text{H} NMR tracking of methyl group oxidation . For drug delivery, evaluate lipophilicity (logP) using shake-flask methods or HPLC retention times to balance membrane permeability and aqueous solubility.

Q. What experimental and theoretical approaches validate the role of this compound in metabolic pathways or toxicity mechanisms?

  • Methodological Answer : In neurotoxicity studies (e.g., n-hexane metabolism), quantify 2,5-dimethylpyrrole adducts in tissues via GC-MS after derivatization with pentafluorobenzoyl chloride, correlating levels with behavioral endpoints . For mechanistic insights, use in silico metabolic prediction tools (e.g., GLORYx) to identify cytochrome P450-mediated oxidation sites. Pair with in vitro hepatocyte assays to confirm metabolite formation .

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